2-Amino-1-(1,3-dimethyl-1h-1,2,4-triazol-5-yl)ethan-1-ol
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Overview
Description
2-Amino-1-(1,3-dimethyl-1h-1,2,4-triazol-5-yl)ethan-1-ol is a compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(1,3-dimethyl-1h-1,2,4-triazol-5-yl)ethan-1-ol typically involves the reaction of 1,3-dimethyl-1H-1,2,4-triazole with an appropriate amino alcohol. One common method involves the use of hydrazine and formamide at elevated temperatures to form the triazole ring, followed by subsequent reactions to introduce the amino and hydroxyl groups .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(1,3-dimethyl-1h-1,2,4-triazol-5-yl)ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form an amine.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
2-Amino-1-(1,3-dimethyl-1h-1,2,4-triazol-5-yl)ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 2-Amino-1-(1,3-dimethyl-1h-1,2,4-triazol-5-yl)ethan-1-ol involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The triazole ring can also interact with various biological pathways, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-1H-1,2,4-triazole: A simpler triazole compound without the amino and hydroxyl groups.
3-Amino-1,2,4-triazole: Contains an amino group but lacks the hydroxyl group and the dimethyl substitutions.
5-Amino-1,3-dimethylpyrazole: A related heterocyclic compound with a different ring structure
Uniqueness
2-Amino-1-(1,3-dimethyl-1h-1,2,4-triazol-5-yl)ethan-1-ol is unique due to the presence of both amino and hydroxyl groups, which confer specific chemical reactivity and biological activity
Biological Activity
2-Amino-1-(1,3-dimethyl-1H-1,2,4-triazol-5-yl)ethan-1-ol is a compound belonging to the class of triazoles, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential applications in anticancer therapy, antimicrobial properties, and other pharmacological effects.
The compound's molecular formula is C6H12N4, with a molecular weight of approximately 156.19 g/mol. It contains a triazole ring that contributes to its biological activity through various mechanisms.
Biological Activity Overview
Triazole derivatives have garnered significant attention for their potential therapeutic applications. The biological activities of this compound can be categorized into several key areas:
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance:
- Cytotoxicity Studies : In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. The compound exhibited an IC50 value that indicates its effectiveness in inhibiting cell proliferation.
Compound | Cell Line | IC50 (µg/mL) |
---|---|---|
This compound | A375 (skin cancer) | 28.94 |
This compound | PC3 (prostate cancer) | 21.86 |
These results suggest that the compound may have a selective action against cancer cells while exhibiting lower toxicity towards normal cells.
Antimicrobial Activity
The antimicrobial properties of triazole derivatives are well-documented. Research indicates that compounds similar to this compound have shown effectiveness against various bacterial and fungal strains.
The mechanism by which triazole derivatives exert their biological effects often involves:
- Inhibition of Enzymatic Pathways : Many triazoles inhibit enzymes critical for cell survival in pathogens and cancer cells.
- Binding Affinity : Molecular docking studies reveal that these compounds can bind effectively to target proteins involved in cancer progression and microbial resistance.
Case Studies
Several case studies have been conducted to evaluate the efficacy of triazole derivatives:
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer activity of a series of triazoles including this compound against prostate and skin cancer cell lines. The findings indicated that compounds with similar structures displayed promising results in reducing cell viability and inducing apoptosis.
Case Study 2: Antimicrobial Screening
Another investigation assessed the antimicrobial properties against various pathogens. The results demonstrated significant inhibition zones in bacterial cultures treated with triazole derivatives.
Properties
Molecular Formula |
C6H12N4O |
---|---|
Molecular Weight |
156.19 g/mol |
IUPAC Name |
2-amino-1-(2,5-dimethyl-1,2,4-triazol-3-yl)ethanol |
InChI |
InChI=1S/C6H12N4O/c1-4-8-6(5(11)3-7)10(2)9-4/h5,11H,3,7H2,1-2H3 |
InChI Key |
TWKSHAJGTWYGJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=N1)C(CN)O)C |
Origin of Product |
United States |
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